molecular formula C21H18Cl2N2O5 B4112527 N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-furamide

N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-furamide

Cat. No.: B4112527
M. Wt: 449.3 g/mol
InChI Key: OEQUKYPFHOODQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-furamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.

Mechanism of Action

DPCPX selectively blocks the adenosine A1 receptor, which is widely distributed throughout the body. Adenosine is a signaling molecule that plays a critical role in regulating various physiological processes, including heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, DPCPX can modulate these processes and provide insights into the underlying mechanisms.
Biochemical and Physiological Effects:
DPCPX has been shown to have a variety of biochemical and physiological effects. It can increase heart rate and blood pressure, inhibit neurotransmitter release, and modulate the activity of various enzymes and ion channels. These effects are mediated by the adenosine A1 receptor, which is widely expressed in the cardiovascular, nervous, and immune systems.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages for use in lab experiments. It is highly selective for the adenosine A1 receptor, which allows researchers to investigate the specific role of this receptor in various processes. It is also relatively stable and has a long half-life, which makes it suitable for use in in vitro and in vivo experiments.
However, there are also some limitations to using DPCPX in lab experiments. It can have off-target effects on other adenosine receptors, which can complicate the interpretation of results. Additionally, the synthesis of DPCPX is complex and requires expertise in organic chemistry, which can limit its availability and affordability.

Future Directions

There are several future directions for research involving DPCPX. One potential application is in the treatment of cardiovascular diseases, where DPCPX could be used to modulate heart rate and blood pressure. Another potential application is in the treatment of neurological disorders, where DPCPX could be used to modulate neurotransmitter release and activity. Additionally, DPCPX could be used to investigate the role of adenosine receptors in cancer, where adenosine signaling has been implicated in tumor growth and metastasis.

Scientific Research Applications

DPCPX is widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.

Properties

IUPAC Name

N-[4-[2-(2,4-dichlorophenoxy)propanoylamino]-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O5/c1-12(30-17-8-5-13(22)10-15(17)23)20(26)24-14-6-7-16(19(11-14)28-2)25-21(27)18-4-3-9-29-18/h3-12H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQUKYPFHOODQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)OC)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-furamide
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N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-furamide
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N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-furamide
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N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-furamide
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N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-furamide
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N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-furamide

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